

8-chloro-1-tetralone CAS number 68449-32-1

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Compound of Interest

Compound Name:	8-chloro-3,4-dihydro-2H-naphthalen-1-one
Cat. No.:	B1589281

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Core Compound Identity and Significance

8-Chloro-1-tetralone, systematically named **8-chloro-3,4-dihydro-2H-naphthalen-1-one**, belongs to the tetralone class of bicyclic aromatic ketones.^{[2][3]} The tetralone scaffold is a privileged structure found in numerous natural products and serves as a key intermediate in the synthesis of complex pharmaceutical agents.^{[4][5]} The presence of a chlorine atom on the aromatic ring at the 8-position introduces specific electronic properties and provides a reactive handle for further synthetic transformations, making it a versatile intermediate for creating diverse molecular architectures.^{[6][7]} Its utility is noted in the development of novel therapeutics, including modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	68449-32-1	[1] [2]
Molecular Formula	C ₁₀ H ₉ ClO	[2] [8]
Molecular Weight	180.63 g/mol	[2] [8]
IUPAC Name	8-chloro-3,4-dihydro-2H-naphthalen-1-one	[8]
Synonyms	8-Chloro- α -tetralone, 8-chlorotetralone	[2]
Appearance	Yellow to light brown solid	[1] [2]
Boiling Point	308.3 °C at 760 mmHg	[8]
Density	1.248 g/cm ³	[8]
Topological Polar Surface Area	17.1 Å ²	[2] [9]

Synthesis and Purification Protocol

The most reliable and direct method for synthesizing 8-chloro-1-tetralone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 4-(2-chlorophenyl)butyric acid. This acid-catalyzed cyclization is a robust and well-established transformation for forming the tetralone ring system.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Causality of Reagent Selection

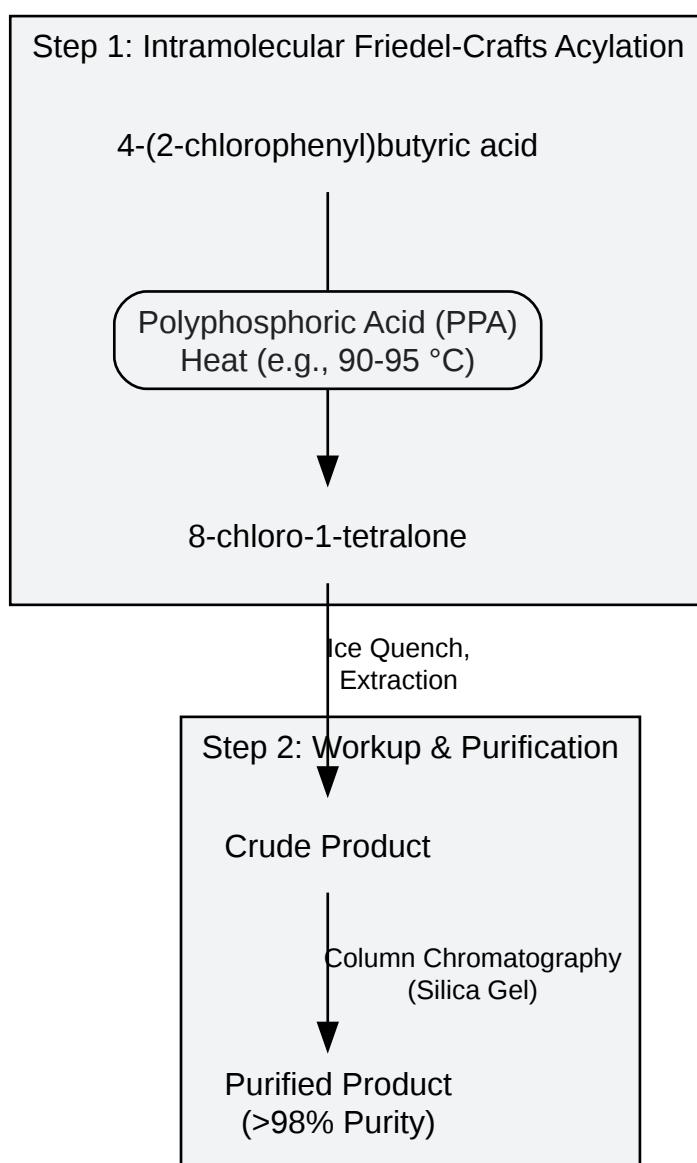
The choice of cyclization agent is critical for achieving high yield and purity.

- Polyphosphoric Acid (PPA): PPA is a highly effective reagent for this transformation. It acts as both the acidic catalyst and a dehydrating agent, driving the reaction to completion. Its high viscosity requires mechanical stirring and heating to ensure a homogeneous reaction mixture.[\[10\]](#)[\[11\]](#)
- Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is often more effective than PPA for less reactive substrates, offering a more powerful and homogeneous medium for cyclization.

- Thionyl Chloride (SOCl_2) followed by a Lewis Acid (e.g., AlCl_3): This two-step approach first converts the carboxylic acid to the more reactive acid chloride. The subsequent addition of a Lewis acid like aluminum chloride promotes the intramolecular electrophilic aromatic substitution.[12] This method is classic but can be less direct than using PPA.

For this guide, we will detail the PPA method due to its widespread use and operational simplicity.

Diagram of Synthetic Pathway



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Caption: Synthetic workflow for 8-chloro-1-tetralone production.

Step-by-Step Synthesis Protocol

Materials:

- 4-(2-chlorophenyl)butyric acid
- Polyphosphoric acid (PPA)
- Crushed ice
- Deionized water
- Ethyl acetate (or Dichloromethane)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane/Ethyl acetate solvent system

Procedure:

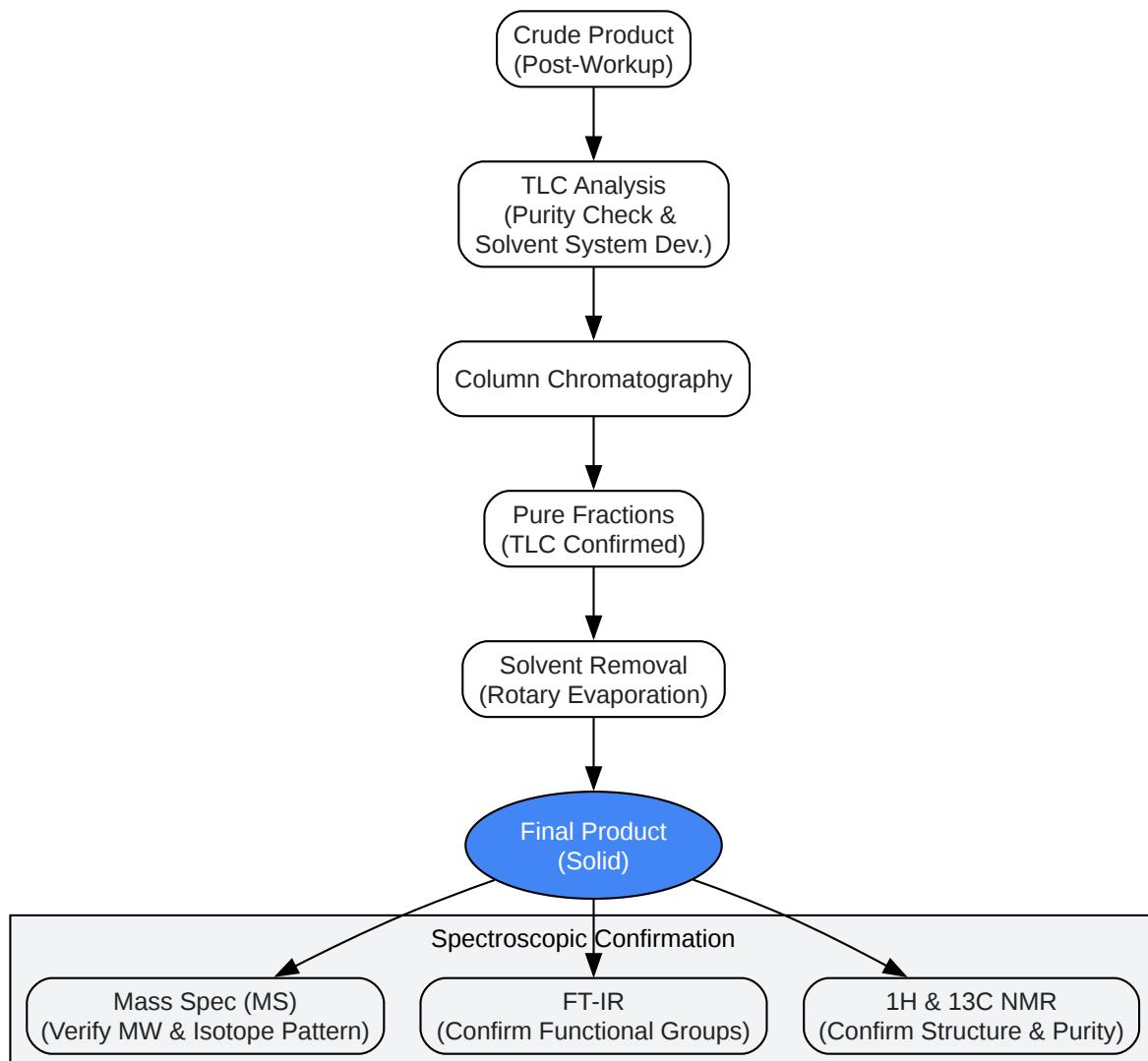
- Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (approx. 10 parts by weight relative to the starting acid).
- Heating: Begin stirring and heat the PPA to an internal temperature of 90-95 °C.[\[10\]](#)
- Addition of Precursor: Slowly and portion-wise, add 4-(2-chlorophenyl)butyric acid (1.0 equivalent) to the hot PPA. The mixture will become viscous and may change color.
- Reaction: Maintain the internal temperature at 90-95 °C and continue vigorous stirring for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup - Quenching: After completion, carefully and slowly pour the hot, viscous reaction mixture onto a large beaker filled with crushed ice. This quenching step is highly exothermic and should be performed with caution in a fume hood.
- Workup - Extraction: Allow the ice to melt, resulting in an aqueous slurry. Extract the product from this slurry three times with a suitable organic solvent like ethyl acetate.
- Workup - Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-chloro-1-tetralone.[\[11\]](#)

Analytical Characterization: A Predictive Approach

As a Senior Application Scientist, confirming the identity and purity of a synthesized compound is paramount. While experimental spectra for this specific CAS number are not readily available in public databases, we can reliably predict the key analytical signatures based on its structure and data from analogous compounds like α -tetralone and its isomers.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Diagram of Analytical Workflow

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Caption: Standard workflow for purification and characterization.

Predicted Spectroscopic Data

FT-IR is used to confirm the presence of key functional groups. The spectrum of 8-chloro-1-tetralone is expected to show characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance
~3050-3100	Aromatic C-H Stretch	Medium to weak
~2850-2960	Aliphatic C-H Stretch	Medium
~1685	C=O (Aryl Ketone) Stretch	Strong, sharp
~1580, ~1470	Aromatic C=C Stretch	Medium, sharp
~750-800	C-Cl Stretch	Medium to strong

| ~1200-1300 | C-C-C Bending (in-ring) | Medium |

Rationale: The most diagnostic peak is the strong carbonyl (C=O) stretch around 1685 cm⁻¹, characteristic of an aryl ketone conjugated with the benzene ring.[\[13\]](#) The C-Cl stretch and aromatic C-H stretches further confirm the key structural elements.

Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/z Value	Interpretation	Notes
180 / 182	[M] ⁺ / [M+2] ⁺	Molecular ion peak and its isotope peak. Expected ratio ~3:1, confirming one chlorine atom.
152 / 154	[M - CO] ⁺	Loss of carbon monoxide from the ketone.
117	[M - CO - Cl] ⁺	Subsequent loss of chlorine radical.

| 115 | $[C_9H_7]^+$ | Common fragment from tetralone ring system. |

Rationale: The presence of the M/M+2 doublet in an approximate 3:1 intensity ratio is the definitive signature for a monochlorinated compound.[15][16] The subsequent loss of CO is a classic fragmentation pathway for ketones.

NMR provides the most detailed structural information, confirming the connectivity of all protons and carbons.

1H NMR (Predicted, $CDCl_3$, 400 MHz): The proton NMR spectrum will show distinct signals for the three aromatic protons and the three methylene groups.

- Aromatic Region (δ 7.2-7.8 ppm): Three protons in a distinct pattern. The proton at C5 will likely be a doublet of doublets, coupled to C6 and C7. The protons at C6 and C7 will also show coupling to each other, resulting in complex multiplets or distinct dd/t patterns.
- Aliphatic Region (δ 2.0-3.1 ppm):
 - δ ~2.9-3.1 ppm (t, 2H): Protons at C4, adjacent to the aromatic ring.
 - δ ~2.6-2.8 ppm (t, 2H): Protons at C2, alpha to the carbonyl group (deshielded).
 - δ ~2.1-2.3 ppm (m, 2H): Protons at C3, coupled to both C2 and C4 protons.

^{13}C NMR (Predicted, $CDCl_3$, 100 MHz): The proton-decoupled ^{13}C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 unique carbon atoms.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (C=O)	~197	Characteristic chemical shift for a conjugated ketone carbonyl.[14]
C8 (C-Cl)	~130-135	Aromatic carbon bearing the chlorine atom.
C4a, C8a (Quaternary)	~130-145	Aromatic carbons at the ring fusion.
C5, C6, C7 (Aromatic CH)	~125-130	Aromatic carbons bearing protons.

| C2, C3, C4 (Aliphatic CH₂) | ~23-40 | Aliphatic carbons of the cyclohexanone ring. |

Reactivity and Synthetic Applications

8-Chloro-1-tetralone is a valuable intermediate due to its multiple reactive sites: the carbonyl group, the α -methylene protons, and the chloro-substituted aromatic ring.

- **Carbonyl Group Reactions:** The ketone can undergo standard reactions such as reduction to the corresponding alcohol (1-tetralol derivative), reductive amination, Grignard reactions, and Wittig olefination.[3][17]
- **α -Methylene Group Reactions:** The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or functionalization at the C2 position.[3]
- **Aromatic Ring Reactions:** The chlorine at the C8 position is a leaving group for nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with nitro-activated systems. More importantly, it is suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[18] This reactivity is fundamental to building molecular complexity in drug discovery programs.[5][14]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. 8-Chloro-1-tetralone should be handled with appropriate personal protective equipment (PPE).

- **Hazards:** It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)[\[9\]](#) It may also be harmful if swallowed or inhaled. [\[19\]](#)
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[\[2\]](#)
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[\[1\]](#)[\[2\]](#)

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